![molecular formula C7H11N3O3 B086660 Ternidazole CAS No. 1077-93-6](/img/structure/B86660.png)
Ternidazole
概述
描述
替硝唑是一种硝基咪唑衍生物,已广泛用作抗原生动物药。它对滴虫病等原生动物感染特别有效。 该化合物以其破坏原生动物 DNA 合成的能力而闻名,导致其死亡 .
准备方法
合成路线和反应条件
替硝唑可以通过多步过程合成,该过程涉及咪唑衍生物的硝化。典型的合成路线包括以下步骤:
硝化: 咪唑环使用硝酸和硫酸的混合物进行硝化。
烷基化: 然后用合适的卤代烷烃对硝化的咪唑进行烷基化,以引入所需的侧链。
还原: 使用还原剂(如氢气)在催化剂存在下将硝基还原为氨基。
环化: 氨基进行环化以形成最终的硝基咪唑结构.
工业生产方法
在工业环境中,替硝唑的生产涉及大规模的硝化和还原过程。反应条件经过优化,以确保最终产品的高产率和纯度。 在替硝唑的工业生产中,通常使用连续流动反应器和先进的纯化技术,如结晶和色谱 .
化学反应分析
反应类型
替硝唑经历了几种类型的化学反应,包括:
氧化: 硝基可以被氧化形成各种氧化产物。
还原: 在特定条件下,硝基可以被还原为氨基。
取代: 咪唑环可以与各种亲电子试剂发生取代反应.
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用还原剂包括在钯催化剂存在下的氢气。
取代: 卤代烷烃和酰氯等亲电子试剂用于取代反应.
形成的主要产物
氧化: 氧化产物包括亚硝基和羟胺衍生物。
还原: 还原的主要产物是相应的氨基咪唑。
取代: 取代反应产生各种烷基化和酰基化咪唑衍生物.
科学研究应用
Chemical Applications
Ternidazole serves as a model compound in the study of nitroimidazole chemistry. Its chemical properties allow researchers to explore:
- Oxidation and Reduction Reactions : this compound undergoes oxidation to form nitroso and hydroxylamine derivatives, while reduction leads to aminoimidazole products. These transformations are critical for understanding reaction mechanisms in organic chemistry .
- Substitution Reactions : The compound can also participate in substitution reactions, yielding various alkylated and acylated imidazole derivatives. This versatility makes it valuable in synthetic organic chemistry .
Biological Applications
This compound is primarily recognized for its antiprotozoal properties. It is employed in the treatment of various protozoal infections, including:
- Mechanism of Action : this compound disrupts DNA synthesis in protozoa by generating reactive nitro radicals upon reduction within the cell. These radicals damage the DNA, leading to cell death .
- Clinical Studies : Research has demonstrated its effectiveness against infections such as amoebiasis and giardiasis. Clinical trials have shown that this compound can be particularly beneficial in cases where resistance to other nitroimidazoles, like metronidazole, has developed .
Medicinal Significance
This compound's role extends beyond basic research; it has significant medicinal implications:
- Antiprotozoal Drug Development : this compound is utilized in developing new antiprotozoal therapies due to its favorable pharmacokinetic properties, such as a longer half-life compared to similar compounds .
- Case Studies : Various clinical trials have highlighted its efficacy against resistant strains of protozoa. For example, studies have indicated that patients who did not respond to metronidazole showed improvement with this compound treatment .
Future Research Directions
Ongoing studies are exploring additional therapeutic potentials of this compound beyond its established uses:
- Radiosensitization : Research indicates that nitroimidazoles may serve as radiosensitizers in cancer therapy, enhancing the effectiveness of radiotherapy by targeting hypoxic tumor cells .
- Antifertility Potential : Some studies suggest that certain nitroimidazoles exhibit antifertility properties, which could lead to new applications in reproductive health .
作用机制
替硝唑通过破坏原生动物的 DNA 合成来发挥其作用。替硝唑的硝基在原生动物细胞内被还原,导致形成反应性硝基自由基。这些自由基会破坏原生动物的 DNA,最终导致细胞死亡。 分子靶标包括 DNA 和参与 DNA 复制和修复的各种酶 .
相似化合物的比较
类似化合物
甲硝唑: 另一种用于治疗原生动物感染的硝基咪唑。
替硝唑的独特性
替硝唑在针对某些原生动物感染的特定活性及其良好的药代动力学特性方面是独一无二的。与甲硝唑相比,它具有更长的半衰期,可以减少给药频率。 此外,替硝唑在其他硝基咪唑类药物耐药的情况下显示出有效性 .
生物活性
Ternidazole is a nitroimidazole derivative primarily recognized for its antimicrobial properties, particularly against protozoa and certain bacterial strains. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various infections, and relevant research findings.
This compound exerts its biological effects primarily through the following mechanisms:
- DNA Disruption : The compound is bioactivated in anaerobic conditions, leading to the formation of reactive intermediates that interact with DNA, causing strand breaks and inhibiting nucleic acid synthesis.
- Inhibition of Energy Metabolism : this compound disrupts the energy metabolism of susceptible microorganisms, particularly in anaerobic protozoa and bacteria.
Antimicrobial Activity
This compound has demonstrated significant activity against a range of pathogens:
- Protozoa : It is effective against Trichomonas vaginalis, the causative agent of trichomoniasis, and Giardia lamblia, responsible for giardiasis.
- Bacteria : this compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. Its effectiveness is particularly noted in anaerobic bacteria.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Trichomonas vaginalis | 0.5 - 2 µg/mL | |
Giardia lamblia | 1 - 4 µg/mL | |
Bacteroides fragilis | 2 - 8 µg/mL | |
Clostridium difficile | 4 - 16 µg/mL |
Case Study 1: Treatment of Vaginal Infections
A clinical study assessed the efficacy of a this compound-neomycin sulfate-nystatin combination in treating mixed infections such as Candida albicans vaginitis and bacterial vaginosis. The results indicated a significant reduction in symptoms and pathogen load, showcasing this compound's role in multidrug regimens for gynecological infections .
Case Study 2: Efficacy Against Anaerobic Bacteria
Another study focused on the use of this compound for treating infections caused by anaerobic bacteria. The findings revealed that this compound effectively reduced bacterial counts in patients suffering from intra-abdominal infections, particularly those caused by Bacteroides and Clostridium species .
Toxicity and Safety Profile
This compound is generally well-tolerated; however, some adverse effects have been documented:
- Gastrointestinal Disturbances : Nausea and diarrhea are common side effects.
- Neurological Effects : Rarely, patients may experience dizziness or headache.
Research Findings
Recent studies have emphasized the importance of this compound in treating neglected tropical diseases. Its potential as an alternative treatment option for conditions like human African trypanosomiasis (HAT) has been explored, although further research is necessary to establish definitive efficacy .
属性
IUPAC Name |
3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-6-8-5-7(10(12)13)9(6)3-2-4-11/h5,11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOHVNSMLSPTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862525 | |
Record name | Ternidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-93-6 | |
Record name | Ternidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1077-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ternidazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ternidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ternidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERNIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N8R018QB0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。